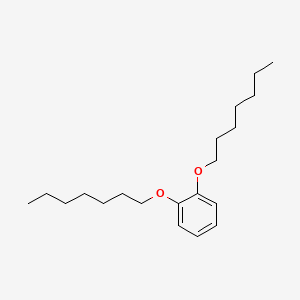

1,2-Bis(heptyloxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

206654-93-5 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

1,2-diheptoxybenzene |

InChI |

InChI=1S/C20H34O2/c1-3-5-7-9-13-17-21-19-15-11-12-16-20(19)22-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |

InChI Key |

FGBSKVPHYDHCLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1OCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Heptyloxy Benzene and Its Functionalized Precursors

Strategies for the Alkylation of Catechol to Yield 1,2-Bis(heptyloxy)benzene

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the dialkylation of catechol with a suitable heptyl halide in the presence of a base.

A typical experimental procedure involves dissolving catechol in a polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, commonly potassium carbonate (K₂CO₃), is then added to deprotonate the hydroxyl groups of the catechol, forming a diphenoxide intermediate. Subsequently, a heptyl halide, typically 1-bromoheptane, is added to the reaction mixture. The reaction is then heated to reflux for several hours to ensure complete dialkylation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then evaporated under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure this compound.

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Catechol, 1-Bromoheptane | Potassium Carbonate | Acetone | Reflux | 24-48 hours | High |

| Catechol, 1-Bromoheptane | Sodium Hydride | DMF | Room Temp. to 80°C | 12-24 hours | High |

Derivatization and Functionalization of this compound for Polymerization and Coupling Reactions

To be utilized as a monomer in polymerization reactions or as a building block in the synthesis of more complex molecules, the this compound core must be functionalized with reactive groups. These functional groups serve as handles for various coupling and polymerization methodologies.

Introduction of Halogen and Terminal Alkynyl Groups (e.g., 1,4-diethynyl-2,5-bis(heptyloxy)benzene)

A common strategy for functionalization involves the introduction of halogen atoms, typically bromine or iodine, onto the benzene (B151609) ring. This is usually achieved through electrophilic aromatic substitution reactions. For instance, bromination of this compound can be carried out using bromine in a suitable solvent like acetic acid. The resulting dihalogenated derivative, such as 1,4-dibromo-2,5-bis(heptyloxy)benzene, is a versatile intermediate.

These dihalogenated compounds can then be converted to their corresponding diethynyl derivatives via a Sonogashira coupling reaction. nsf.govgelest.com This palladium-catalyzed cross-coupling reaction involves the reaction of the dihaloaromatic compound with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. The trimethylsilyl protecting group can then be removed using a base like potassium carbonate in methanol to yield the desired terminal diethynyl monomer, 1,4-diethynyl-2,5-bis(heptyloxy)benzene. researchgate.net

| Starting Material | Reagents | Catalyst/Co-catalyst | Solvent | Product |

| 1,4-Dibromo-2,5-bis(heptyloxy)benzene | (Trimethylsilyl)acetylene, Triethylamine | Pd(PPh₃)₂Cl₂, CuI | Toluene/THF | 1,4-Bis((trimethylsilyl)ethynyl)-2,5-bis(heptyloxy)benzene |

| 1,4-Bis((trimethylsilyl)ethynyl)-2,5-bis(heptyloxy)benzene | Potassium Carbonate | - | Methanol/THF | 1,4-Diethynyl-2,5-bis(heptyloxy)benzene |

Functionalization with Vinyl Moieties (e.g., 1-bromo-2,5-bis(heptyloxy)-4-vinylbenzene)

The introduction of vinyl groups is another important functionalization strategy, as these moieties can participate in polymerization reactions like ADMET (Acyclic Diene Metathesis). A common method for introducing a vinyl group onto an aromatic ring is through a Stille cross-coupling reaction. researchgate.netwvu.edu This involves the reaction of a halogenated precursor, such as 1,4-dibromo-2,5-bis(heptyloxy)benzene, with an organotin reagent like vinyltributyltin, in the presence of a palladium catalyst. By carefully controlling the stoichiometry of the reagents, it is possible to achieve mono-vinylation, yielding compounds like 1-bromo-2,5-bis(heptyloxy)-4-vinylbenzene. This monofunctionalized monomer can then be used in subsequent polymerization or coupling reactions.

Advanced Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira-Hagihara Polymerization, ADMET Polycondensation)

Sonogashira-Hagihara Polymerization: This powerful polymerization technique utilizes the palladium- and copper-co-catalyzed cross-coupling of a diethynyl monomer with a dihaloaromatic monomer to form poly(arylene ethynylene)s (PAEs). For instance, the polymerization of 1,4-diethynyl-2,5-bis(heptyloxy)benzene with a diiodo-bis(heptyloxy)benzene derivative in the presence of a palladium catalyst and a copper(I) co-catalyst leads to the formation of a high molecular weight conjugated polymer. researchgate.netresearchgate.net These polymers are of significant interest due to their unique electronic and optical properties.

ADMET Polycondensation: Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polycondensation reaction that utilizes olefin metathesis to form polymers from α,ω-diene monomers. mdpi.com A divinyl-substituted bis(heptyloxy)benzene derivative, synthesized as described in section 2.2.2, can serve as a monomer in ADMET polymerization. The reaction is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs' catalyst. researchgate.net The polymerization proceeds with the release of ethylene gas, driving the reaction towards the formation of high molecular weight polymers. This method is particularly useful for synthesizing polymers with well-defined structures and low polydispersity.

Multi-step Synthetic Routes for Complex Molecular Architectures

The functionalized derivatives of this compound serve as versatile building blocks in multi-step syntheses to create complex molecular architectures, including conjugated polymers and dendrimers. By strategically combining different functional groups and employing a sequence of cross-coupling and polymerization reactions, it is possible to tailor the properties of the final materials for specific applications. For example, a multi-step synthesis could involve the initial preparation of this compound, followed by bromination, and then a selective Sonogashira coupling to introduce one terminal alkyne. This monofunctionalized intermediate can then be coupled to another aromatic unit before a final polymerization step, allowing for the creation of well-defined block copolymers. nih.govuchicago.edu The ability to precisely control the molecular structure through these multi-step synthetic routes is crucial for the development of next-generation organic electronic materials.

Role of 1,2 Bis Heptyloxy Benzene Moieties in Conjugated Polymer and Oligomer Design

Incorporation into Main-Chain π-Conjugated Polymers

The introduction of 1,2-bis(heptyloxy)benzene into the main chain of π-conjugated polymers has proven to be a successful strategy for tailoring their optoelectronic and physical properties. The flexible heptyloxy chains enhance the solubility of the otherwise rigid polymer backbones, facilitating their processing from solution.

Poly(phenylene vinylene) Derivatives with Alkoxy Side Chains

Poly(phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers known for their electroluminescent properties. uitm.edu.my However, pristine PPV is insoluble, which limits its processability. uitm.edu.my The attachment of alkoxy side chains, such as heptyloxy groups, is a common method to improve solubility. uitm.edu.my

In the synthesis of new ether-substituted PPV derivatives, monomers containing heptyloxypropyl side chains have been utilized. nih.govresearchgate.net For instance, poly(2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene vinylene) (PHOPPV) was synthesized via a Horner–Emmons coupling reaction. nih.govresearchgate.net The presence of the heptyloxy groups renders the resulting polymers soluble, allowing for characterization of their molecular weight and optical properties through techniques like gel permeation chromatography, UV-vis absorption, and fluorescence spectroscopy. researchgate.net

Metal-Containing Conjugated Polymers (e.g., Platinum-Bipyridine Systems)

The this compound moiety has also been integrated into more complex, metal-containing conjugated polymers. In one example, platinum(II) complexes with bipyridine ligands were polymerized with various diethynylbenzene derivatives, including 1,4-diethynyl-2,5-bis(heptyloxy)benzene. acs.orgacs.orgfigshare.com The resulting platinum-containing polymers exhibited interesting chiroptical properties and the potential to form lyotropic liquid crystals in concentrated solutions. acs.org The heptyloxy side chains in these systems are crucial for ensuring solubility and processability, which are necessary for studying their structural and photophysical characteristics. acs.orgacs.orgfigshare.com

The synthesis of these polymers is typically achieved through Sonogashira–Hagihara coupling polymerization. acs.orgacs.orgfigshare.com The general structure of the repeating unit in these platinum-bipyridine polymers is shown below:

| Component A | Component B |

| Platinum-bipyridine complex | Diethynylbenzene derivative |

For example, the polymerization of [Pt(4,4′-dibromo-2,2′-bipyridine)((R,R)-2,3-bis(tert-butylmethylphosphino)quinoxaline)(trifluoromethanesulfonate)2] with 1,4-diethynyl-2,5-bis(heptyloxy)benzene yields a polymer with a highly conjugated backbone, where the heptyloxy groups facilitate its handling and characterization. acs.orgacs.orgfigshare.com

Segmented and Alternating Copolymer Architectures

To further fine-tune the properties of conjugated polymers, segmented and alternating copolymer architectures are often employed. memtein.com This approach allows for the combination of different monomer units, each contributing unique characteristics to the final material. The this compound moiety has been incorporated into such copolymers to enhance solubility and control morphology.

For instance, alternating copolymers of a heptyloxypropyl-substituted phenylene vinylene unit with other phenylene vinylene derivatives, such as 2,5-didecyl-1,4-phenylene vinylene, have been synthesized. nih.govacs.org The resulting copolymers, like poly(2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene vinylene-alt-2,5-didecyl-1,4-phenylene vinylene) (PHOP-alt-DDPV), demonstrate how the heptyloxy side chains can be used in conjunction with other alkyl groups to create materials with tailored properties. nih.govacs.org These complex structures are designed to optimize performance in applications like organic light-emitting diodes by balancing electronic properties and processability. nih.govacs.org

Utilization in Star-Shaped and Dendritic Conjugated Systems

Beyond linear polymers, this compound has found application in the construction of more intricate, three-dimensional conjugated systems like star-shaped molecules and dendrimers. mdpi.comtandfonline.com These architectures are of interest due to their unique photophysical properties and potential for self-assembly into ordered structures. tandfonline.com

Influence of Heptyloxy Side Chains on Polymer Processability and Thin Film Formation

The length and nature of alkyl side chains significantly impact the processability of conjugated polymers and the morphology of the resulting thin films. rsc.orgnih.govresearchgate.net The heptyloxy side chains of the this compound moiety play a crucial role in this regard.

The primary function of these side chains is to increase the entropy of the system, which disrupts the strong intermolecular forces between the rigid polymer backbones and enhances solubility in common organic solvents. nih.gov This improved solubility is a prerequisite for solution-based processing techniques such as spin-coating and printing, which are essential for the fabrication of large-area electronic devices. nih.gov

Furthermore, the heptyloxy chains can influence the packing of the polymer chains in the solid state. rsc.org The length of the alkyl chain can affect the π–π stacking distance between polymer backbones, which in turn influences charge transport properties. rsc.org Longer side chains can lead to a more face-on orientation of the polymer backbone with respect to the substrate, which is often desirable for efficient charge transport in field-effect transistors. rsc.org The interplay between the side chains and the polymer backbone can also lead to the formation of different semi-crystalline phases, each with distinct optical and electronic properties. rsc.org The ability to control these aspects through the strategic use of side chains like the heptyloxy group is a key element in the design of high-performance organic electronic materials. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Derived Materials

Elucidation of Conjugation Pathways and Electronic Structures in Polymers/Oligomers

The flexible heptyloxy side chains of 1,2-bis(heptyloxy)benzene significantly influence the solubility and processing of derived conjugated polymers, such as poly(p-phenylene vinylene) (PPV) derivatives, without disrupting the π-conjugation along the polymer backbone. rsc.orgnih.govresearchgate.net The electronic properties of these materials are intrinsically linked to the extent of conjugation, which can be probed using a variety of spectroscopic methods.

UV-Vis spectroscopy is a fundamental tool for examining the electronic transitions in these polymers. For instance, a PPV derivative featuring two conjugated aromatic segments, one of which is based on a bis(heptyloxy)benzene vinylbenzene unit, exhibits a maximum absorption (λmax) at 490 nm in dichloromethane. rsc.org This absorption is characteristic of the extended π-system. The photoluminescence (PL) spectrum of the same polymer shows a maximum emission at 556 nm, indicating its potential for use in light-emitting applications. rsc.org

The introduction of different functional groups and structural motifs allows for the fine-tuning of these electronic properties. For example, star-shaped conjugated oligomers incorporating benzene (B151609) cores can have their conjugation pathways and electronic behavior systematically modified. mdpi.com The geometry of these molecules, including the planarity of the core and the torsion angles of the arms, directly impacts the efficiency of π-conjugation. mdpi.com Computational modeling, such as Density Functional Theory (DFT), is often employed to complement experimental data, providing insights into the molecular orbitals and predicting the electronic band structure. beilstein-journals.orgscirp.org

In more complex systems, such as platinum-containing conjugated polymers with bipyridine ligands and 1,4-diethynyl-2,5-bis(heptyloxy)benzene units, the electronic structure is a result of contributions from all components. acs.org Circular dichroism (CD) spectroscopy can reveal chirality transfer from a chiral ligand to the polymer backbone, indicating a high degree of structural order and specific conjugation pathways. acs.org

Table 1: Spectroscopic Properties of a Segmented Conjugated Polymer Containing a this compound Moiety rsc.org

| Property | Value | Conditions |

|---|---|---|

| λmax (Absorption) | 490 nm | Dichloromethane |

| Molar Absorptivity (ε) | 43,541 M-1cm-1 | Dichloromethane |

| λmax (Fluorescence) | 556 nm | Dichloromethane |

| Fluorescence Quantum Yield (Φ) | 0.40 | λexc = 490 nm |

Analysis of Molecular Aggregation, Supramolecular Organization, and Self-Assembly (e.g., Lyotropic Liquid Crystals, π-Stacking)

The long, flexible heptyloxy chains of this compound play a crucial role in directing the self-assembly and supramolecular organization of derived materials. rsc.org These non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking, lead to the formation of ordered structures such as liquid crystals. nih.govwikipedia.orgfrontiersin.org

Lyotropic liquid crystals are formed when amphiphilic molecules dissolve in a solvent, creating ordered phases at specific concentrations. wikipedia.org Materials derived from this compound can exhibit such behavior. For example, platinum-containing polymers incorporating 1,4-diethynyl-2,5-bis(heptyloxy)benzene have been observed to form lyotropic liquid crystalline phases in concentrated solutions of DMF and CHCl3. acs.org This indicates that the polymer chains can self-organize into ordered domains even in the solution state. The formation of these phases can be influenced by solvent polarity and concentration. frontiersin.orgwikipedia.org

π-stacking is another critical non-covalent interaction that governs the supramolecular architecture. wikipedia.orgrsc.org It involves the attractive interaction between aromatic rings and is fundamental to the organization of many organic electronic materials. scirp.org In materials derived from this compound, the aromatic cores can stack in various arrangements, such as face-to-face or parallel-displaced conformations. nih.govresearchgate.net The strength and geometry of these interactions are influenced by substituents on the aromatic rings. nih.gov For instance, the presence of heptyloxy groups can modulate the electronic properties of the benzene ring and thereby influence the nature of the π-stacking.

The self-assembly process can lead to the formation of complex, hierarchical structures. For instance, dendrons functionalized with electroactive groups can self-assemble into columnar structures that exhibit liquid crystalline phases. nist.gov These columns can act as conductive pathways for charge carriers. The heptyloxy chains, in this context, provide the necessary solubility and fluidity for the system to self-organize. nist.gov

Solid-State Structural Investigations of Derived Materials (e.g., TEM Imaging of Polymer Morphology, X-ray Diffractograms)

The solid-state structure of materials derived from this compound provides direct evidence of the molecular and supramolecular organization. Techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are indispensable for these investigations. numberanalytics.com

Transmission Electron Microscopy (TEM) allows for the direct visualization of the morphology of polymers and other materials at the nanoscale. numberanalytics.comfraunhofer.deresearchgate.net For polymers derived from this compound, TEM can reveal the formation of ordered domains, crystalline structures, and phase separation. numberanalytics.com For example, TEM images of platinum-containing polymers with 1,4-diethynyl-2,5-bis(heptyloxy)benzene units have shown dispersed patterns with sizes around 10 nm, which could be indicative of the formation of lyotropic liquid crystal domains in the solid state. acs.org High-resolution TEM (HRTEM) can even be used to image crystalline grain boundaries and the arrangement of polymer chains. escholarship.org

X-ray Diffraction (XRD) provides detailed information about the crystalline structure and packing of molecules in the solid state. researchgate.netresearchgate.net The diffraction pattern of a crystalline material is a unique fingerprint of its atomic and molecular arrangement. For materials incorporating this compound, XRD can be used to determine the lattice parameters of the crystal, the orientation of the molecules, and the distances between stacked aromatic rings. researchgate.netresearchgate.netresearchgate.net

For example, single-crystal X-ray diffraction studies on coordination polymers have revealed how ligands containing heptyloxy-substituted benzene rings arrange themselves in the solid state. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is often used to confirm that the structure determined from a single crystal is representative of the bulk material. researchgate.netresearchgate.net In the case of 1,4-diethynyl-2,5-bis(heptyloxy)benzene, its long alkyloxy chains have a marked effect on the packing and intermolecular interactions observed in the crystal structure. researchgate.net

Table 2: Common Characterization Techniques for Derived Materials

| Technique | Information Obtained | Relevance to this compound Derivatives |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions, conjugation length | Elucidates the electronic structure of derived polymers and oligomers. rsc.org |

| Photoluminescence (PL) Spectroscopy | Emissive properties, excited state dynamics | Assesses the potential of materials for optoelectronic applications. rsc.org |

| Polarized Optical Microscopy | Birefringence, liquid crystalline textures | Identifies and characterizes liquid crystalline phases. researchgate.net |

| Transmission Electron Microscopy (TEM) | Nanoscale morphology, domain size and shape | Visualizes self-assembled structures and polymer morphology. numberanalytics.comresearchgate.net |

| X-ray Diffraction (XRD) | Crystal structure, molecular packing, π-stacking distances | Provides detailed structural information of the solid state. researchgate.netresearchgate.netbohrium.com |

Applications in Organic Electronic and Optoelectronic Devices

Organic Semiconductor Applications

The performance of organic semiconductors is intrinsically linked to their ability to transport charge carriers efficiently, which is governed by both intramolecular (along the polymer chain) and intermolecular (between molecules) factors. The inclusion of 1,2-bis(heptyloxy)benzene units can influence these factors significantly.

In organic semiconductors, charge transport typically occurs via a hopping mechanism between localized states. chemrxiv.org This process is highly dependent on the spatial overlap of molecular orbitals between adjacent molecules. The long, flexible heptyloxy chains of the this compound unit play a critical role in determining the intermolecular arrangement, or packing, in the solid state.

By influencing the distance and orientation between the conjugated backbones of polymers or small molecules, these side chains can either enhance or hinder π-π stacking, which is crucial for efficient intermolecular charge hopping. researchgate.net In many conjugated polymers, a high degree of structural order and planarity in the backbone is desirable for effective charge delocalization along the chain (intrachain transport). northwestern.edu The dialkoxy substitution can induce specific conformations and packing motifs, such as lamellar structures, that facilitate two-dimensional charge transport. researchgate.net The choice of linear alkyl chains, like heptyloxy, often promotes stronger aggregation and more ordered structures compared to branched chains, which can lead to improved charge transport between molecules. nih.gov

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely quantified by its charge carrier mobility (µ). While this compound itself is not used as the active channel material, its derivatives are integral to high-performance semiconductors.

The heptyloxy side chains enhance the solubility of rigid conjugated cores, enabling the formation of uniform, high-quality thin films through solution processing—a prerequisite for reliable device performance. researchgate.net The final morphology of this film, which is influenced by the side chains, directly impacts the charge carrier mobility. For example, in naphthalene diimide (NDI)-based semiconductors, the length of the alkyl side chains can modulate the molecular orientation and crystal domain size, thereby affecting electron mobility. researchgate.net Research on various conjugated polymers has shown that optimizing the side-chain structure is a critical strategy for achieving high charge mobilities, often exceeding those of amorphous silicon. nih.govnih.gov

Table 1: Representative OFET Performance of Polymers with Alkoxy Side Chains

| Polymer Type | Side Chain | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) |

|---|---|---|---|

| Naphthalene Diimide Derivative | Linear Alkyl | - | ~0.2 |

| Diketopyrrolopyrrole (DPP) based | Linear Alkyl | >1.0 | >1.0 |

Note: This table provides typical values for classes of polymers where alkoxy side chains, similar to heptyloxy groups, are used to enhance performance. Data is illustrative of the effect of such side chains.

Light-Emitting Devices (LEDs) and Luminescent Materials

In organic light-emitting diodes (OLEDs) and other luminescent applications, the this compound unit can be part of a larger chromophore or a host material, influencing its photophysical properties.

The electronic nature of the dialkoxybenzene group—an electron-donating unit—can be used to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a conjugated molecule. This tuning directly affects the color and efficiency of light emission. By modifying the conjugated system with these groups, the emission wavelength can be shifted, allowing for the design of materials that emit across the visible spectrum.

The heptyloxy chains also serve to prevent aggregation-induced quenching. In the solid state, many planar chromophores tend to stack closely, which can lead to non-radiative decay pathways and a loss of luminescence efficiency. The bulky side chains act as steric hindrances, keeping the emissive cores separated and preserving their high photoluminescence quantum yield from solution to the solid state.

In complex molecular systems designed for light harvesting or sensing, efficient energy transfer between different components (donor and acceptor units) is essential. The this compound unit can act as a linker or spacer between these active units. The distance and relative orientation between the donor and acceptor, which are controlled by the linker, are critical parameters in Förster Resonance Energy Transfer (FRET).

While the benzene (B151609) unit itself is part of the coupling pathway, the heptyloxy chains dictate the conformation and flexibility of the linker, thereby modulating the average distance between the chromophores. In some systems, strong coupling between molecules can lead to the formation of entangled hybrid light-matter states (polaritons), enabling energy transfer over distances far exceeding the classical Förster limit. nih.gov The spatial separation provided by bulky side chains is a key factor in engineering such systems. nih.gov

Photovoltaic Applications and Photoelectric Conversion

In organic photovoltaic (OPV) devices, materials derived from this compound are used as electron donors in the active layer, which is typically a bulk-heterojunction (BHJ) blend with an electron acceptor material like a fullerene derivative.

The primary function of the heptyloxy groups in this context is, again, to ensure good solubility for the donor polymer, allowing it to be blended with the acceptor to form an optimized morphology for charge separation and transport. The energy levels of the donor material, which can be fine-tuned by the electron-donating alkoxy groups, are critical for achieving a high open-circuit voltage (Voc) in the solar cell.

For instance, studies on dithienosilole-containing polymers have shown that modifying the polymer backbone and side chains can lower the band gap, leading to stronger absorption of the solar spectrum. case.edu In one such study, a copolymer blended with a fullerene acceptor (PCBM) achieved a power conversion efficiency of 0.18% after thermal annealing, a process which helps to optimize the nanoscale phase separation of the donor and acceptor domains. case.edu The morphology of this blend is heavily influenced by the interplay of the polymer side chains and the processing conditions.

Table 2: Photovoltaic Parameters for a Representative Polymer with Alkoxy Side Chains

| Polymer System | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|

Data extracted from a study on dithienosilole-based polymers for photovoltaic applications. case.edu

Development of Chemical and Biosensing Platforms

Extensive research into the applications of the chemical compound this compound has revealed no specific or significant role in the development of chemical and biosensing platforms. A thorough review of scientific literature and patent databases indicates that this particular molecule has not been utilized as a primary component, such as an ionophore, a sensing membrane, or a plasticizer, in the fabrication of these devices.

While a related compound, 2,5-bis(heptyloxy)benzene-1,4-dialdehyde, is commercially available for research purposes, its direct application in sensing technologies is not documented in the available literature. The broader class of benzene derivatives is widely studied in materials science for various applications; however, the specific functions and research findings pertaining to this compound in the context of chemical and biosensing remain uncharacterised.

Current research in chemical and biosensing platforms focuses on a diverse range of materials, including other benzene derivatives, polymers, and nanomaterials, to achieve high sensitivity and selectivity for various analytes. However, this compound does not feature in these studies. Consequently, there is no available data to populate tables on its performance metrics, such as sensitivity, selectivity, or limit of detection, in any sensing application.

Therefore, based on the current body of scientific and technical information, an article detailing the role and research findings of this compound in the development of chemical and biosensing platforms cannot be generated.

Theoretical and Computational Chemistry Studies on 1,2 Bis Heptyloxy Benzene Based Systems

Density Functional Theory (DFT) for Electronic Structure Prediction and Orbital Analysis (e.g., HOMO/LUMO levels)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. A large HOMO-LUMO gap generally indicates high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be easily polarized. This energy gap is also instrumental in predicting the electronic absorption and emission characteristics of a material, which is vital for applications in organic electronics.

For benzene (B151609) derivatives, the introduction of substituent groups like heptyloxy chains can modulate the frontier molecular orbitals. While specific DFT calculations for 1,2-bis(heptyloxy)benzene are not detailed in the available literature, studies on analogous substituted benzene molecules demonstrate that such calculations can elucidate the influence of structural modifications on electronic properties. The energies of these orbitals are fundamental in predicting how the molecule will behave in charge-transfer processes.

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzene Derivatives Calculated by DFT This table presents example data for related compounds to demonstrate the typical output of DFT calculations, as specific values for this compound were not available in the search results.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Methylene Blue | -5.93 | -3.42 | 2.51 |

| Methylene Red | -5.71 | -2.69 | 3.02 |

Note: The values are examples from DFT calculations on different molecules and are intended for illustrative purposes only.

Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding how individual molecules interact to form larger, organized structures, a process known as supramolecular assembly. For compounds like this compound, which possess flexible alkyl chains, MD simulations can predict how these molecules will arrange themselves in condensed phases, such as in liquid crystals or thin films.

The simulations model the intermolecular interactions that govern the self-assembly process, including van der Waals forces, electrostatic interactions, and, in some systems, hydrogen bonding. In the case of benzene derivatives, CH-π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of a neighboring benzene ring, can play a significant role in determining the final structure. By analyzing the trajectories of molecules during a simulation, researchers can gain a detailed understanding of the dynamics of assembly and the stability of the resulting supramolecular structures. This information is key to designing molecules that can form specific, functional architectures for applications in nanotechnology and materials science.

Prediction of Optoelectronic Properties (e.g., Two-Photon Absorption Cross-Sections)

The optoelectronic properties of a molecule describe its interaction with light and its behavior in electronic devices. A key property for applications in bioimaging, microfabrication, and optical data storage is two-photon absorption (TPA). TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic excitation. The efficiency of this process is quantified by the TPA cross-section (σ₂), with higher values indicating a greater probability of TPA.

Theoretical chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), provides a powerful means to predict TPA cross-sections for organic molecules. These calculations can accurately forecast the TPA properties, including the absorption wavelengths and cross-section values, which is essential for the rational design of new chromophores with enhanced nonlinear optical responses. For benzene derivatives, the TPA cross-section can be significantly influenced by the molecular structure, such as the length of conjugated systems and the nature of donor-acceptor groups. While specific theoretical predictions for this compound are not available, computational studies on other organic chromophores show excellent agreement between calculated and experimental TPA values, validating the predictive power of these methods.

Table 2: Example of Theoretically Predicted and Experimental Two-Photon Absorption (TPA) Cross-Sections for Representative Organic Molecules This table provides data for various chromophores to illustrate the scope of theoretical predictions. It is intended to show the type of data generated in such studies, as specific values for this compound were not found.

| Compound | Predicted TPA Max (nm) | Predicted Max σ₂ (GM¹) | Experimental Max σ₂ (GM¹) |

| ZL-61 (BODIPY Derivative) | N/A | N/A | 8321 |

| ZL-22 (BODIPY Derivative) | N/A | N/A | 1864 |

| BT-0 (Quinoidal Derivative) | ~900 | ~35000 | 35550 |

| BT-3 (Quinoidal Derivative) | ~950 | ~15000 | 14800 |

¹GM = Göppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) Note: Data is compiled from studies on various complex organic dyes to demonstrate the capabilities of theoretical predictions in the field of nonlinear optics.

Structure Function Relationships in 1,2 Bis Heptyloxy Benzene Derived Materials

Impact of Alkoxy Chain Length and Regioisomerism on Supramolecular Organization and Packing

The length of the alkyl portion of the alkoxy chain has a profound effect on the mesomorphic behavior of discotic liquid crystals. Generally, an increase in the length of the flexible alkoxy chains promotes the stability of the mesophase. For instance, in a series of 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivatives, it was established that mesogenicity is significantly enhanced in materials bearing four long terminal alkoxy substituents compared to those with only two or shorter chains beilstein-journals.org. This is attributed to the increased van der Waals interactions between the aliphatic chains, which favor a more ordered packing of the molecular cores.

A study on a homologous series of 1,2-dibromo-4,5-dialkoxybenzenes, which are structurally analogous to 1,2-dialkoxybenzenes, revealed a clear trend in crystal packing with increasing alkoxy chain length from ethyl (n=2) to octadecyl (n=18) nih.gov. While the unit cell parameters b and c remained essentially constant, the a parameter grew linearly with the number of carbon atoms in the alkyl chain. This indicates a uniform packing pattern for the longer aliphatic chains (n=12 to 18), which is primarily governed by interchain van der Waals interactions nih.gov. This dominant role of interchain interactions provides a structural basis for the observed trends in melting points within the homologous series nih.gov.

Regioisomerism, the positional arrangement of the alkoxy groups on the benzene (B151609) ring, also critically influences the supramolecular organization. For example, the liquid crystalline behavior of bis(phenyl-1,3,4-oxadiazolyl)benzene derivatives is strongly dependent on the number and position of the terminal alkoxy chains beilstein-journals.org. The 1,2- (ortho), 1,3- (meta), and 1,4- (para) substitution patterns can lead to vastly different molecular symmetries and packing motifs, thereby affecting the type and stability of the resulting mesophases.

Table 1: Effect of Alkoxy Chain Length on Crystal Packing of 1,2-dibromo-4,5-dialkoxybenzenes

| Alkoxy Chain Length (n) | Space Group | Unit Cell Parameter a (Å) |

| 10 | P2₁/c | 37.15 |

| 12 | P2₁/c | 42.16 |

| 14 | C2/c | 47.18 |

| 16 | C2/c | 52.20 |

| 18 | C2/c | 57.24 |

Data sourced from a study on 1,2-dibromo-4,5-dialkoxybenzenes, which serve as a model for the packing behavior of 1,2-dialkoxybenzenes nih.gov.

Correlation Between Molecular Architecture and Charge Carrier Mobility

In materials designed for organic electronics, such as those incorporating 1,2-bis(heptyloxy)benzene into larger discotic liquid crystal systems, the molecular architecture is directly correlated with charge carrier mobility. The efficiency of charge transport in these materials is highly dependent on the degree of molecular ordering and the electronic coupling between adjacent molecules. Discotic liquid crystals self-assemble into columnar structures, which can act as one-dimensional pathways for charge migration, with charge mobility being significantly higher along the columnar axis than perpendicular to it nih.gov.

The charge carrier mobility in these systems is typically in the range of 10⁻⁴ to 1 cm² V⁻¹ s⁻¹ aps.org. For instance, time-of-flight experiments on triphenylene (B110318) derivatives, which are often functionalized with alkoxy chains, have revealed electron mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹ in the discotic hexagonal columnar phase, a value comparable to their hole mobilities aps.org. Specifically, for 2,3,6,7,10,11-hexapentyloxytriphenylene (H5T), a fast transit for negative charge carriers corresponding to a mobility of 10⁻³ cm² V⁻¹ s⁻¹ was observed aps.org.

The length and nature of the alkoxy side chains play a crucial role in modulating the intermolecular spacing and rotational disorder within the columns, thereby influencing the charge transport. In a series of triphenylene-based dimers, it was found that when the length of the linking alkyl chain was exactly twice the length of the alkoxy side chain of the triphenylene units, the materials exhibited the largest transition enthalpies, the smallest intracolumnar spacings, and consequently, the highest charge-carrier mobilities nih.gov. This highlights the importance of a well-defined molecular architecture that promotes close and ordered packing of the aromatic cores.

Furthermore, the introduction of different substituents can alter the electronic properties of the molecular core and affect charge transport. A study on polymer-stabilized discotic liquid crystals based on 2,3,6,7,10,11-hexapentyloxytriphenylene (HAT5) showed that while the polymer network enhanced mechanical stability, it slightly decreased the hole mobility from the order of 10⁻²-10⁻⁴ cm² V⁻¹ s⁻¹ observed in the pristine material researchgate.net. This demonstrates the delicate balance between molecular design for charge transport and for other desired material properties.

Table 2: Charge Carrier Mobilities in Alkoxy-Substituted Triphenylene Derivatives

| Compound | Phase | Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) |

| H4T (Hexabutyloxytriphenylene) | Colh | Electron | ~10⁻⁴ |

| H5T (Hexapentyloxytriphenylene) | Colh | Electron | 10⁻³ |

| H6T (Hexahexyloxytriphenylene) | Colh | Electron | ~10⁻⁴ |

Data for triphenylene derivatives with varying alkoxy chain lengths, highlighting the influence of molecular structure on charge carrier mobility aps.org.

Tuning Optical Band Gaps and Emission Wavelengths through Conjugation Extent and Substituent Effects

The optical properties of materials derived from this compound, such as their absorption and emission characteristics, can be precisely tuned by modifying the extent of π-conjugation and by introducing various substituents. These modifications alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the optical band gap.

In conjugated polymers, the optical band gap can be systematically varied by copolymerizing different aromatic units. For example, the incorporation of electron-donating and electron-accepting moieties along the polymer backbone can lead to a narrowing of the band gap and a red-shift in the absorption and emission spectra mdpi.com. The alkoxy groups of this compound act as electron-donating substituents, and their incorporation into a conjugated system can raise the HOMO energy level, thus reducing the band gap. A study on dithieno[2,3-b:7,6-b]carbazole and diketopyrrolopyrrole based polymers showed that while the length of the alkyl side chain had a significant impact on morphology and charge mobility, the optical band gaps of the polymers remained similar at around 1.3 eV nih.gov.

In the case of phthalocyanines, another class of molecules where 1,2-dialkoxybenzene derivatives can be used as precursors, the optical properties are also highly tunable. The Q-band absorption of soluble metal phthalocyanine (B1677752) derivatives can be shifted by 50-80 nm to longer wavelengths compared to their unsubstituted counterparts, depending on the change in electron distribution in the macrocycle induced by the substituents nih.gov. The synthesis of phthalocyanines from 1,2-bis(alkoxy)phthalonitrile precursors allows for the introduction of these solubilizing and electronically active groups researchgate.net.

The nature of the substituents also affects the fluorescence properties. In stilbene-based fluorescent dyes, the introduction of different substituents can lead to variations in emission maxima and Stokes' shifts rsc.org. The heptyloxy groups in this compound can enhance solubility and influence the solid-state packing, which in turn affects the aggregation-induced emission characteristics of the material.

Table 3: Optical Band Gaps of Donor-Acceptor Conjugated Polymers with Varying Alkyl Side Chains

| Polymer | Alkyl Chain on DTC unit | Optical Band Gap (eV) |

| P-C8C8 | 2-ethylhexyl | ~1.3 |

| P-C5C5 | 2-butyloctyl | ~1.3 |

| P-C12 | n-dodecyl | ~1.3 |

| P-C10 | n-decyl | ~1.3 |

Data for conjugated polymers showing that while alkyl chain structure affects other properties, the optical band gap remains largely unchanged in this particular system nih.gov.

Influence of Stereochemistry and Chiral Transfer on Material Properties

Stereochemistry and the transfer of chirality from a molecular to a supramolecular level can have a profound impact on the properties of materials derived from this compound. The introduction of chiral centers can induce the formation of helical superstructures in liquid crystalline phases, leading to unique optical and electrical properties.

Even in systems composed of achiral molecules, spontaneous mirror symmetry breaking can lead to the formation of chiral domains nih.govnih.gov. The chirality at a molecular level, for instance, from a chiral substituent, can be transferred and amplified in a liquid crystalline host. This process of chiral induction is fundamental to the formation of cholesteric (chiral nematic) phases from nematic liquid crystals by the addition of a chiral dopant researchgate.net. The efficiency of this chiral transfer depends on the molecular structure of both the chiral dopant and the liquid crystal host.

In discotic liquid crystals, the introduction of chirality can lead to the formation of helical columnar structures. It has been shown that an electric field can be used to induce a helical columnar organization in enantiotropic hexagonal columnar liquid crystal phases formed by discotic molecules nih.gov. This arises from the electric-field-induced tilt of polar groups, which directs the peripheral groups into a propeller-like conformation, and the cooperative assembly of these propeller-shaped molecules resolves into a helical structure nih.gov.

The stereochemistry of substituents can also directly influence the packing and, consequently, the material properties. For example, the specific arrangement of atoms in space can affect intermolecular interactions and the ability of molecules to pack efficiently in a crystal lattice or a liquid crystalline mesophase. While specific studies on chiral derivatives of this compound are not abundant, the principles of chiral transfer and the influence of stereochemistry are well-established in the broader field of liquid crystals and functional organic materials. The design of chiral materials based on this building block could therefore lead to novel properties, such as circularly polarized luminescence or ferroelectricity.

Table 4: Helical Twisting Power of Chiral Dopants in a Nematic Liquid Crystal Host

| Chiral Dopant | Host Liquid Crystal | Helical Twisting Power (β) (μm⁻¹) |

| TADDOL derivative with phenyl groups | ZLI-1695 | 100 |

| TADDOL derivative with 9-phenanthryl groups | ZLI-1695 | 310 |

| Chiral tripyridylamine-based ligand | MBBA | 2.2 |

| Copper(II) complex of chiral tripyridylamine-based ligand | MBBA | 98 |

Data illustrating the amplification of chirality and the effect of molecular structure on the helical twisting power of chiral dopants in a nematic liquid crystal host researchgate.net.

Future Prospects and Research Challenges

Development of Novel Synthetic Routes for Enhanced Yields and Scalability

The advancement of applications for 1,2-Bis(heptyloxy)benzene and its derivatives is intrinsically linked to the development of efficient and scalable synthetic methodologies. A primary challenge lies in creating processes that are not only high-yielding but also economically viable and environmentally sustainable.

Current research efforts are directed towards:

Catalytic Systems: Exploring novel catalysts, such as metal-organic frameworks (MOFs), can offer pathways to milder reaction conditions and improved selectivity, moving away from harsh reagents and stoichiometric activators. organic-chemistry.org For instance, MOF-199 has been demonstrated as a recyclable heterogeneous catalyst in the synthesis of related organosulfur compounds, suggesting a potential avenue for greener syntheses of alkoxy-substituted benzenes. organic-chemistry.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis presents an opportunity for enhanced control over reaction parameters, leading to higher purity, reduced reaction times, and safer handling of intermediates.

C-H Activation: Direct functionalization of benzene (B151609) rings through C-H activation is a highly sought-after strategy. This approach would streamline synthetic sequences by eliminating the need for pre-functionalized starting materials, thereby reducing waste and cost.

Programmed Synthesis: Recent breakthroughs have enabled the programmed synthesis of multi-substituted benzene derivatives with five or six different functional groups. innovations-report.com Applying such controlled, sequential methodologies could allow for the precise construction of complex alkoxy-benzene derivatives that are currently inaccessible. innovations-report.com

These innovative synthetic strategies are crucial for producing materials with the high purity and consistency required for demanding applications in electronics and beyond. google.com

Engineering of Advanced Architectures for Next-Generation Electronic and Optoelectronic Devices

Alkoxy-substituted benzenes are integral components in the field of organic electronics due to their electron-donating nature and ability to influence molecular packing and solubility. The engineering of advanced molecular and supramolecular architectures is key to unlocking the next generation of devices.

Key research directions include:

Donor-Acceptor (D-A) Systems: The "donor-acceptor" or "push-pull" approach is a fundamental strategy in designing organic semiconductors. researchgate.net Alkoxybenzene units frequently serve as the electron-donating moiety. researchgate.netresearcher.life Future work will focus on pairing them with novel electron-accepting units to fine-tune the energy levels (HOMO/LUMO) and reduce the band gap, thereby controlling the color of emitted light and enhancing charge transport properties. researchgate.net

Liquid Crystals: The flexible alkoxy chains of compounds like this compound are critical for inducing liquid crystalline phases. Research into derivatives like 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) shows that modifying the length of alkyl chains and the substitution pattern on the benzene rings significantly impacts thermal properties and the nematic phase temperature range, which is crucial for applications like blue phase liquid crystal displays. nih.gov

Organic Light-Emitting Diodes (OLEDs): Alkoxybenzenes are used in the development of materials for OLEDs. nih.gov However, exciplexes formed with alkoxybenzene donors tend to have lower fluorescence quantum yields compared to their alkylbenzene counterparts. nih.govacs.org A significant challenge is to design molecules that mitigate non-radiative decay pathways to create more efficient emitters. nih.govacs.org

Organic Field-Effect Transistors (OFETs): Polymers incorporating 2,5-bis(alkoxy)benzene units have been synthesized and shown to exhibit p-type carrier transport characteristics in OFETs. researcher.life Future engineering will involve creating highly ordered thin films to improve charge carrier mobility and device stability.

The precise control over molecular architecture will enable the development of materials with tailored optoelectronic properties for devices with improved efficiency, stability, and functionality. researchgate.netrsc.org

Computational Design and Rational Material Discovery for Targeted Properties

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new materials, reducing the reliance on trial-and-error synthesis.

Future efforts in this area will concentrate on:

Predictive Modeling: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic and optical properties of new alkoxy-substituted benzene derivatives before they are synthesized. rsc.org These calculations can accurately estimate HOMO-LUMO gaps, absorption spectra, and reorganization energies, guiding the design of molecules with specific characteristics. nih.govrsc.org

Structure-Property Relationships: Computational studies are vital for elucidating the fundamental relationships between molecular structure and material properties. For example, DFT calculations have been used to understand the torsional potential in molecules like ethoxybenzene, revealing a preference for planar conformations that influence liquid crystal behavior. researchgate.net

High-Throughput Screening: The integration of computational screening with machine learning algorithms can rapidly evaluate vast virtual libraries of potential compounds. This approach can identify promising candidates for synthesis and testing, significantly speeding up the materials discovery pipeline.

Exciplex Dynamics: Computational models can provide insight into the deactivation processes of exciplexes involving alkoxybenzenes. nih.gov Understanding the electronic character and reorganization energies of the donor radical cation moieties can help rationalize why alkoxybenzene exciplexes have higher non-radiative decay rates and guide the design of more emissive materials. nih.govacs.org

By leveraging these computational tools, scientists can pursue a more rational and targeted approach to designing alkoxy-benzene derivatives with optimized properties for specific applications.

Emerging Applications and Interdisciplinary Research Avenues for Alkoxy-Substituted Benzene Derivatives

The versatility of the alkoxy-substituted benzene motif opens doors to a wide range of applications beyond conventional electronics, fostering interdisciplinary research.

Promising future directions include:

Biomaterials and Sensors: Halogenated dodecaborates featuring alkoxy spacers have been investigated as membrane carriers, highlighting the potential for these compounds in medicinal chemistry and drug delivery systems. mdpi.com The functional groups can be tailored for specific biological interactions.

Electrochromic Materials: Polymers derived from bis-selenophene substituted alkoxy benzenes have been shown to be highly stable electrochromic materials, capable of changing color upon the application of an electrical potential. researcher.life This opens up possibilities for smart windows, displays, and sensors.

Combinatorial Chemistry and Agrochemicals: Methods have been developed for the rapid generation of "minilibraries" of substituted alkoxy benzenes. nih.gov These libraries can be screened for biological activity, for instance, as potential inhibitors of insect olfaction or gustation, offering a novel approach to pest control. nih.gov

Supramolecular Chemistry: Compounds such as 1,4-Bis(hexyloxy)benzene are important intermediates in the synthesis of complex supramolecular networks. nih.govresearchgate.net The self-assembly properties endowed by the alkoxy chains can be harnessed to create intricate and functional nanoscale architectures.

The continued exploration of these interdisciplinary avenues will undoubtedly uncover new and unexpected applications for this compound and the broader class of alkoxy-substituted aromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.